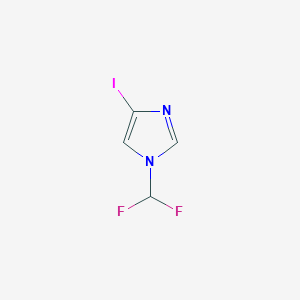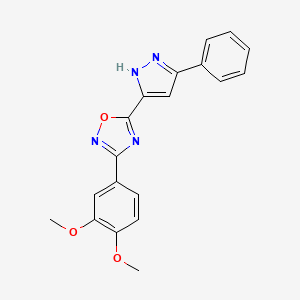
1-(Difluorométhyl)-4-iodo-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-4-iodo-1H-imidazole is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and an iodine atom attached to an imidazole ring, which imparts unique chemical properties and reactivity. The presence of both fluorine and iodine atoms makes it a valuable intermediate in various synthetic applications.
Applications De Recherche Scientifique
1-(Difluoromethyl)-4-iodo-1H-imidazole has a wide range of applications in scientific research:
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-4-iodo-1H-imidazole typically involves the introduction of the difluoromethyl group and the iodine atom onto the imidazole ring. One common method includes the use of difluoromethylation reagents and iodination reactions. For instance, the difluoromethylation can be achieved using difluorocarbene precursors, while iodination can be carried out using iodine or iodinating agents under suitable conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-4-iodo-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring or the substituents.
Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism by which 1-(Difluoromethyl)-4-iodo-1H-imidazole exerts its effects is largely dependent on its interaction with molecular targets. The difluoromethyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes or receptors . The iodine atom can participate in halogen bonding, further stabilizing interactions with biological targets . These interactions can modulate the activity of enzymes or signaling pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-4-iodo-1H-imidazole can be compared with other difluoromethylated and iodinated imidazole derivatives:
1-(Trifluoromethyl)-4-iodo-1H-imidazole: Similar in structure but with a trifluoromethyl group, which may alter its reactivity and biological activity.
1-(Difluoromethyl)-4-bromo-1H-imidazole: The bromine atom can change the compound’s reactivity in substitution and cross-coupling reactions.
1-(Difluoromethyl)-4-chloro-1H-imidazole: The chlorine atom provides different electronic and steric effects compared to iodine.
Propriétés
IUPAC Name |
1-(difluoromethyl)-4-iodoimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2IN2/c5-4(6)9-1-3(7)8-2-9/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQSUKXZIUXKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1C(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2554086.png)

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)
![4-amino-1-(2-fluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2554091.png)
![2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2554093.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide](/img/structure/B2554094.png)
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2554099.png)
![5-((furan-2-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2554100.png)
![4-(1-methyl-1H-pyrazol-4-yl)-2-[6-(2-methylpropoxy)pyridine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2554102.png)





